5-Bromo-2-fluoro-N-methylaniline
Overview
Description
5-Bromo-2-fluoro-N-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
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Mechanism of Action
The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst to couple boron compounds (like 5-Bromo-2-fluoro-N-methylaniline) with halides . This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .
In terms of safety, direct contact with this compound might cause irritation and corrosion . It should be handled with appropriate personal protective equipment and stored in a sealed container, away from fire sources and oxidizers .
Biochemical Analysis
Cellular Effects
The effects of 5-Bromo-2-fluoro-N-methylaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can interact with transcription factors, leading to changes in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. These findings highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in particular cellular compartments. The compound’s localization and accumulation can affect its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with resident enzymes and proteins. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, thereby influencing its biochemical effects .
Properties
IUPAC Name |
5-bromo-2-fluoro-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICFTLHOMUTOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656166 | |
Record name | 5-Bromo-2-fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153252-25-5 | |
Record name | 5-Bromo-2-fluoro-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.